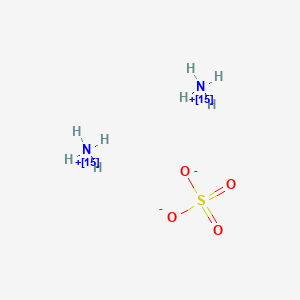

Ammonium sulfate-15N2

説明

特性

IUPAC Name |

azanium;sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i2*1+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-ISOLYIDJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[15NH4+].[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Ammonium Sulfate-¹⁵N₂: Properties, Stability, and Advanced Applications

Introduction: The Significance of a Stable Isotope Tracer

In the landscape of modern molecular biology, drug development, and environmental science, the ability to trace nitrogen pathways is paramount. Ammonium sulfate-¹⁵N₂ ((¹⁵NH₄)₂SO₄) stands as a cornerstone reagent for these investigations. As a non-radioactive, stable isotope-labeled compound, it provides a powerful tool to track, quantify, and characterize the intricate dance of nitrogen-containing molecules in complex biological systems.

Nitrogen is fundamental to life, forming the backbone of amino acids, proteins, and nucleic acids. In nature, it is overwhelmingly composed of the ¹⁴N isotope, with ¹⁵N present at a mere 0.366% natural abundance.[1] This scarcity is the very feature that makes ¹⁵N-enriched compounds so valuable. By introducing a molecule like Ammonium sulfate-¹⁵N₂, where the common ¹⁴N is replaced by the heavier ¹⁵N isotope, researchers can introduce a distinct mass signature into a system. This "heavy" label allows for the unambiguous differentiation of experimentally introduced nitrogen from the endogenous, naturally abundant "light" nitrogen, enabling precise tracking and quantification through mass spectrometry and NMR spectroscopy.[2][3]

This guide provides an in-depth exploration of the chemical properties, stability considerations, and critical applications of Ammonium sulfate-¹⁵N₂, designed for researchers, scientists, and drug development professionals who demand both technical accuracy and field-proven insights.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of Ammonium sulfate-¹⁵N₂ is essential for its effective use. These properties dictate its handling, storage, and application.

Core Chemical and Physical Data

The defining characteristic of Ammonium sulfate-¹⁵N₂ is the isotopic enrichment of its nitrogen atoms. Commercially available products offer various levels of ¹⁵N incorporation, typically ranging from 10 to >99 atom %.[4][5][6] The choice of enrichment level is a critical experimental parameter, driven by the sensitivity of the analytical instruments and the required signal-to-noise ratio for the study.

| Property | Value | Source(s) |

| Chemical Formula | (¹⁵NH₄)₂SO₄ | [7][8] |

| Molecular Weight | ~134.13 g/mol (for >99% enrichment) | [4][8] |

| CAS Number | 43086-58-4 | [4][7] |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | >280 °C (decomposes) | [4] |

| Solubility | Highly soluble in water | [9] |

| Isotopic Purity | Typically 98-99% atom % ¹⁵N or higher | [4] |

| Chemical Purity | ≥98% | [8] |

Principles of Synthesis

The production of high-purity Ammonium sulfate-¹⁵N₂ is a controlled process designed to ensure maximum incorporation of the ¹⁵N isotope. While various specific methods exist, the fundamental approach often involves the neutralization of sulfuric acid with ¹⁵N-enriched ammonia.

A common synthetic route involves the reaction of ¹⁵N-ammonia (¹⁵NH₃) with sulfuric acid (H₂SO₄).[10] The ¹⁵N-ammonia itself is typically produced via the Haber-Bosch process using ¹⁵N₂ gas as a starting material.

Another documented method for producing doubly labeled ammonium sulfate ((¹⁵NH₄)₂³⁴SO₄) utilizes an ion-exchange technique followed by a reaction with aqueous ¹⁵N-ammonia, highlighting the versatility of synthetic approaches.[11] The key to the entire process is the quality and isotopic enrichment of the initial ¹⁵N source material, which directly translates to the final product's specifications.

Stability, Storage, and Handling: A Self-Validating System

The chemical stability and proper handling of Ammonium sulfate-¹⁵N₂ are critical for maintaining its isotopic and chemical integrity, ensuring the validity and reproducibility of experimental results.

Factors Influencing Stability

Hygroscopicity: Ammonium sulfate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12] This can lead to caking of the solid material, making it difficult to weigh accurately, and can potentially introduce contaminants.

Thermal Decomposition: While stable under normal conditions, Ammonium sulfate-¹⁵N₂ will decompose at temperatures exceeding 280 °C.[4] The decomposition products include ammonia and sulfur oxides, which would result in the loss of the valuable isotopic label.[11]

Chemical Incompatibility: It should be stored away from strong bases (alkaline materials), which can cause the release of ammonia gas, and strong oxidizing agents.[11][12]

Recommended Storage and Handling Protocols

Adherence to a strict storage and handling protocol acts as a self-validating system, minimizing the risk of degradation and contamination.

-

Storage Conditions: The material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] For general laboratory use, storage at room temperature away from light and moisture is recommended.[8] For long-term storage, especially of stock solutions, temperatures of -20°C or -80°C can extend shelf life.[9]

-

Personal Protective Equipment (PPE): When handling the solid powder, appropriate PPE, including safety goggles, gloves, and a dust mask or N95 respirator, should be worn to prevent irritation from dust exposure.[4][12]

-

Solution Preparation: When preparing aqueous stock solutions, use high-purity, deionized water. For applications requiring sterility, such as cell culture, the final solution should be filter-sterilized through a 0.22 µm filter.[9] Prepared stock solutions should be aliquoted to prevent contamination and degradation from repeated freeze-thaw cycles.[9]

The logic behind these stringent protocols is clear: by controlling the environment (moisture, temperature, chemical exposure), we preserve the precise stoichiometry and isotopic enrichment of the reagent, which is the foundation of any quantitative isotopic labeling experiment.

Quality Control and Analytical Methods

Verifying the isotopic enrichment and chemical purity of Ammonium sulfate-¹⁵N₂ is a critical step for ensuring experimental accuracy. This validation is typically performed by the manufacturer but can be independently verified.

Isotopic Enrichment Analysis

The most crucial parameter is the atom % ¹⁵N. This is determined using Isotope Ratio Mass Spectrometry (IRMS) or other mass spectrometric techniques.[1] In a typical workflow, the ammonium is converted to nitrogen gas (N₂), and the relative abundance of the different nitrogen isotopologues (¹⁴N¹⁴N, ¹⁴N¹⁵N, ¹⁵N¹⁵N) is measured to calculate the precise ¹⁵N enrichment. For biological samples that have incorporated the label, the enrichment can be determined by analyzing the mass shift in metabolites, peptides, or proteins using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

Chemical Purity Analysis

Standard analytical techniques are used to confirm chemical purity.

-

Nitrogen/Ammonium Content: This can be determined by methods such as Kjeldahl digestion followed by titration.

-

Sulfate Content: Ion chromatography is a common and accurate method for quantifying the sulfate anion.

-

Overall Purity Assay: An acidimetric assay can be used to determine the overall purity of the salt.[15]

The combination of these analyses provides a complete profile of the reagent, confirming it meets the specifications required for sensitive and quantitative research applications.

Applications in Research and Development

Ammonium sulfate-¹⁵N₂ is a versatile reagent with broad applications, primarily centered on its role as a universal source of labeled nitrogen for biosynthesis.

Metabolic Labeling for Quantitative Proteomics

One of the most powerful applications is in metabolic labeling for quantitative proteomics, often as a key component in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or similar methods.[3] In this workflow, one population of cells is grown in a standard "light" medium, while another is grown in a "heavy" medium where the primary nitrogen source is replaced with Ammonium sulfate-¹⁵N₂.

The ¹⁵N is incorporated by the cells into the de novo synthesis of all nitrogen-containing compounds, including amino acids and, subsequently, all proteins. After a sufficient number of cell doublings to ensure near-complete labeling, the "heavy" and "light" cell populations can be combined.[16] Proteins are extracted, digested (typically with trypsin), and analyzed by LC-MS/MS. Every nitrogen-containing peptide from the "heavy" population will have a predictable mass shift compared to its "light" counterpart. The ratio of the ion intensities of the heavy and light peptide pairs provides a highly accurate measure of their relative abundance.[14]

Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Protein Expression for NMR Structural Biology

For nuclear magnetic resonance (NMR) spectroscopy studies of proteins, uniform isotopic labeling is essential. Expressing a target protein in an organism (commonly E. coli) grown in a minimal medium where Ammonium sulfate-¹⁵N₂ is the sole nitrogen source results in a protein where nearly all nitrogen atoms are ¹⁵N.[12][17] This enables the use of powerful multi-dimensional NMR experiments (like ¹H-¹⁵N HSQC) that are critical for determining the three-dimensional structure and dynamics of the protein.[3]

-

Prepare 10x M9 Salts Stock (1 L):

-

60 g Na₂HPO₄

-

30 g KH₂PO₄

-

5 g NaCl

-

Crucially, add the ¹⁵N source separately to the final medium.

-

Autoclave and store at room temperature.

-

-

Prepare Final Medium (1 L):

-

To ~850 mL of sterile, deionized water, add:

-

100 mL of sterile 10x M9 Salts stock.

-

1 g of Ammonium sulfate-¹⁵N₂ (dissolved in a small amount of water and filter-sterilized).

-

20 mL of sterile 20% (w/v) glucose solution.

-

2 mL of sterile 1 M MgSO₄.

-

100 µL of sterile 1 M CaCl₂.

-

Appropriate antibiotics and any required vitamins (e.g., thiamine).

-

-

Inoculation and Growth:

-

Inoculate the prepared medium with an E. coli starter culture expressing the protein of interest.

-

Grow the culture to the desired optical density (e.g., OD₆₀₀ ~ 0.6-0.8).

-

Induce protein expression (e.g., with IPTG) and continue culturing under optimal conditions.

-

Harvest cells by centrifugation for subsequent protein purification.

-

The causality for using a minimal medium is to force the organism to synthesize all of its amino acids de novo, thereby ensuring that the sole source of nitrogen for this synthesis is the ¹⁵N-labeled ammonium sulfate provided. This leads to high-efficiency, uniform labeling of the expressed protein.

Tracing Nitrogen Flux in Agriculture and Environmental Science

In agricultural and environmental research, Ammonium sulfate-¹⁵N₂ is used as a tracer to study nitrogen cycling in ecosystems.[18] By applying the labeled fertilizer to soil, researchers can track its uptake efficiency by crops, its movement through the soil profile, and its transformation by microbial processes like nitrification and denitrification.[4] This provides invaluable data for optimizing fertilizer use, reducing environmental runoff, and understanding the global nitrogen cycle.

Conclusion

Ammonium sulfate-¹⁵N₂ is more than a chemical reagent; it is an enabling tool for quantitative and mechanistic biology. Its stability, well-defined chemical properties, and role as a universal nitrogen donor make it indispensable for a wide array of applications, from defining protein structures and quantifying proteomes to tracking nutrient flow in entire ecosystems. By understanding its core properties and adhering to rigorous handling and experimental protocols, researchers can leverage the power of stable isotope labeling to gain deeper insights into the complex and vital role of nitrogen in science.

References

-

Pouteau, V., et al. (1996). Method for the determination of 15NH3 enrichment in biological samples by gas chromatography/electron impact ionization mass spectrometry. Journal of Mass Spectrometry, 31(3), 289-294. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (2024, November 13). 15N Labeled Compounds. Retrieved from [Link]

- Anonymous. (n.d.). Expressing 15N labeled protein. University document.

-

Kojima, Y., et al. (2022). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology, 88(7). Retrieved from [Link]

- Anonymous. (n.d.). 15N labeling in E. coli. University document.

-

Risso Chemical. (2019, January 11). Ammonium Sulfate Storage & Handling Best Practices. Retrieved from [Link]

- Fert Wholesale Direct. (n.d.).

-

Vande-Casteele, K., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Research Notes, 7, 123. Retrieved from [Link]

-

AppliChem. (n.d.). Ammonium Sulfate (Reag. USP, Ph. Eur.) for analysis, ACS, ISO, BioChemica. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of ammonium sulfate. Retrieved from [Link]

-

IsotopeShop.com. (n.d.). 15N • Ammonium Sulfate. Retrieved from [Link]

-

Silantes. (n.d.). 15N Ammonium sulfate. Retrieved from [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 硫酸アンモニウム-15N2 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 5. 硫酸アンモニウム-15N2 10 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 6. 15N Ammonium sulfate | Silantes [silantes.com]

- 7. Ammonium-(15-N)2 sulfate | CAS 43086-58-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. isotope.com [isotope.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. edu.rsc.org [edu.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 13. Method for the determination of 15NH3 enrichment in biological samples by gas chromatography/electron impact ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ckisotopes.com [ckisotopes.com]

- 15. Ammonium Sulfate (Reag. USP, Ph. Eur.) for analysis, ACS, ISO, BioChemica [itwreagents.com]

- 16. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 18. Ammonium Sulfate • 15N • Ammonium Sulfate • IsotopeShop.com [isotopeshop.com]

An In-Depth Technical Guide to ¹⁵N Ammonium Sulfate and ¹⁵N Ammonium Chloride for Isotopic Labeling

Introduction: The Critical Role of ¹⁵N in Modern Research

In the landscape of drug development and fundamental biological research, the ability to trace and quantify molecular processes is paramount. Stable isotope labeling has emerged as a cornerstone technique, enabling researchers to dissect complex biological systems with high precision.[1] Among the available stable isotopes, Nitrogen-15 (¹⁵N) is of particular importance as nitrogen is a fundamental constituent of proteins and nucleic acids.[] By introducing molecules enriched with ¹⁵N, which has a natural abundance of only about 0.4%, we can effectively "tag" and follow the fate of biomolecules using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1][][3]

The most common and cost-effective method for uniformly labeling proteins is to provide a ¹⁵N-enriched nitrogen source to the cell culture medium.[4][5] This is typically achieved using simple inorganic salts: ¹⁵N ammonium sulfate ((¹⁵NH₄)₂SO₄) or ¹⁵N ammonium chloride (¹⁵NH₄Cl). While both serve the primary purpose of delivering the ¹⁵N isotope, the choice between them is not arbitrary. The counter-ion—sulfate (SO₄²⁻) versus chloride (Cl⁻)—can have significant, and often overlooked, implications for your experimental system and downstream analysis. This guide provides a detailed comparison to inform the judicious selection of the appropriate ¹⁵N source for your specific research needs.

Part 1: Fundamental Chemical and Physical Properties

At their core, both salts are excellent sources of the ammonium ion (NH₄⁺). The key distinction lies in the anion.[6] ¹⁵N ammonium sulfate is a divalent salt, meaning each molecule provides two ¹⁵N-labeled ammonium ions, whereas ¹⁵N ammonium chloride is a monovalent salt providing one.[6]

Diagram 1: Ionic Composition

A visual representation of the ionic dissociation of ¹⁵N ammonium sulfate and ¹⁵N ammonium chloride in an aqueous solution.

Caption: Ionic dissociation of the two ¹⁵N salts in solution.

A summary of their key physical properties is presented below. Understanding these differences is crucial for accurate media preparation.

| Property | ¹⁵N Ammonium Sulfate ((¹⁵NH₄)₂SO₄) | ¹⁵N Ammonium Chloride (¹⁵NH₄Cl) | Reference(s) |

| Molecular Weight ( g/mol ) | ~134.14 (with >99% ¹⁵N enrichment) | ~54.50 (with >99% ¹⁵N enrichment) | [6] |

| Nitrogen Content (% by mass) | ~22.4% | ~27.5% | [7] |

| Solubility in Water ( g/100 mL at 20°C) | ~75.4 | ~37.2 | [6] |

| Solution Characteristics | Forms a slightly acidic solution | Forms a slightly acidic solution | [6][8] |

Expert Insight: The higher solubility of ammonium sulfate can be advantageous when preparing highly concentrated stock solutions.[6] However, its lower nitrogen content by mass means you must add a proportionally larger amount to achieve the same final ¹⁵N concentration as you would with ammonium chloride.[8] This is a critical calculation to perform when adapting existing protocols.

Part 2: The Decisive Factor—Impact of the Counter-Ion on Cellular Systems

The choice between sulfate and chloride extends beyond simple chemistry; it delves into the intricate web of cellular physiology. Both anions are biologically active and their presence in the culture medium, especially at the millimolar concentrations required for labeling, should be carefully considered.

The Role of the Sulfate Anion (SO₄²⁻)

Sulfate is not a metabolically inert ion. It is the fourth most abundant anion in human plasma and is essential for a multitude of biological processes.[9][10]

-

Biosynthesis and Metabolism: All cells require inorganic sulfate for normal function.[9] It is the primary sulfur source for the synthesis of sulfur-containing amino acids (cysteine and methionine), vitamins, and cofactors.[9][11][12] The cell actively imports sulfate via specific transporters and incorporates it into the universal sulfonate donor, PAPS (3'-phosphoadenosine-5'-phosphosulfate), which is critical for sulfonation reactions.[10][13]

-

Potential for Metabolic Perturbation: Introducing high concentrations of ammonium sulfate can significantly increase the extracellular sulfate pool. For most standard protein expression studies, this is unlikely to cause issues. However, if your research involves studying sulfur metabolism, sulfonation pathways, or cellular redox balance (which is heavily influenced by glutathione, a sulfur-containing tripeptide), the use of ¹⁵N ammonium sulfate could introduce a confounding variable by altering the baseline sulfate availability.[11]

The Role of the Chloride Anion (Cl⁻)

Chloride is the most abundant anion in the body and plays a crucial role in maintaining cellular homeostasis.[14][15]

-

Physiological Functions: Chloride is fundamental for regulating cell volume, maintaining membrane potential, and controlling intracellular pH.[14][16][17] Its transport across membranes is tightly regulated by a host of channels and transporters.[15]

-

Potential for Cellular Stress: While essential, excessive chloride concentrations can be detrimental. Studies have shown that high levels of chloride can inhibit cell division and induce morphological changes in some microorganisms.[18] In mammalian cells, alterations in intracellular chloride concentration can impact the cell cycle, proliferation, and apoptosis.[14][16] For most standard cell lines (e.g., E. coli, HEK293, CHO), the amount of ¹⁵NH₄Cl used in established protocols (like M9 minimal media) is well-tolerated.[19][20][21] However, for sensitive cell lines or experiments studying ion channel physiology or cell cycle regulation, it is a factor worth considering.

Part 3: Application-Specific Recommendations and Protocols

The optimal choice of ¹⁵N salt is dictated by the experimental context, from the biological system being used to the downstream analytical method.

For General Protein Expression in E. coli (NMR & MS)

For routine uniform labeling of proteins in E. coli grown in M9 minimal media, ¹⁵N ammonium chloride is the conventional and recommended choice .[19][20][21][22] Decades of use have established robust protocols, and its effects on bacterial physiology at standard concentrations (typically ~1 g/L) are well-characterized and do not interfere with typical expression and purification workflows.[22][23]

Diagram 2: ¹⁵N Labeling Workflow in E. coli

A standardized workflow for producing a ¹⁵N-labeled protein for downstream analysis.

Caption: Standard experimental workflow for ¹⁵N protein labeling.

Protocol: Preparation of 1L of ¹⁵N-labeled M9 Minimal Medium

This protocol is adapted from standard methodologies for protein expression.[19][22][23]

-

Prepare 5x M9 Salts Stock (Nitrogen-Free):

-

In 800 mL of distilled H₂O, dissolve:

-

33.9 g Na₂HPO₄

-

15 g KH₂PO₄

-

2.5 g NaCl

-

-

Adjust volume to 1 L with H₂O and sterilize by autoclaving.

-

-

Prepare Sterile Stock Solutions:

-

¹⁵N Ammonium Chloride: 1 g ¹⁵NH₄Cl in 10 mL H₂O (>99% enrichment). Filter sterilize.

-

Glucose: 20 mL of 20% (w/v) glucose. Filter sterilize.

-

Magnesium Sulfate: 2 mL of 1 M MgSO₄. Autoclave.

-

Calcium Chloride: 100 µL of 1 M CaCl₂. Autoclave.

-

-

Assemble Final Medium:

-

In a sterile 2L flask, combine:

-

~770 mL sterile distilled H₂O

-

200 mL of sterile 5x M9 Salts stock

-

-

Aseptically add the other sterile stock solutions:

-

The entire 10 mL of ¹⁵NH₄Cl solution

-

20 mL of 20% Glucose

-

2 mL of 1 M MgSO₄

-

100 µL of 1 M CaCl₂

-

-

Add any required antibiotics or vitamins.

-

Self-Validation: After protein expression and purification, successful labeling should be validated. For mass spectrometry, this involves analyzing a tryptic digest and confirming the mass shift of peptides corresponding to the number of nitrogen atoms.[24][25] For NMR, acquiring a simple ¹H-¹⁵N HSQC spectrum will show signals only for the labeled protein, confirming successful incorporation.[26]

When to Consider ¹⁵N Ammonium Sulfate

Despite ¹⁵NH₄Cl being the default, there are specific scenarios where ¹⁵N ammonium sulfate is the superior or necessary choice :

-

Chloride-Sensitive Systems: If you are working with a specific cell line, marine microorganism, or a biological process known to be sensitive to high chloride concentrations, switching to ammonium sulfate is a logical step to mitigate potential toxicity or off-target effects.[18]

-

Studies of Sulfur Metabolism: When the research focus is on sulfonation, cysteine/methionine biosynthesis, or related pathways, using ammonium sulfate provides a consistent and abundant source of the key sulfate anion, which may be more physiologically relevant than the chloride salt.[9][12]

-

Protein Crystallization: Ammonium sulfate is a widely used precipitating agent in protein crystallography.[27] If your workflow involves screening crystallization conditions directly from the culture or lysate, using ¹⁵N ammonium sulfate as the nitrogen source might be convenient, although its concentration in the medium is typically far lower than that required for precipitation.

Part 4: Decision-Making Framework

To simplify the selection process, the following decision tree can guide your choice based on primary experimental considerations.

Diagram 3: Decision Framework for Salt Selection

A logical flow diagram to assist researchers in choosing the appropriate ¹⁵N ammonium salt.

Caption: A decision tree for selecting the optimal ¹⁵N salt.

Conclusion

The selection between ¹⁵N ammonium sulfate and ¹⁵N ammonium chloride is a nuanced decision that should be guided by scientific rationale rather than mere convention. For the vast majority of routine protein labeling applications in robust expression systems like E. coli, ¹⁵N ammonium chloride remains the well-established and cost-effective standard. However, as a Senior Application Scientist, I strongly advise researchers to pause and consider the potential impact of the counter-ion. In studies involving chloride-sensitive systems or investigations into the intricacies of sulfur metabolism, the deliberate choice of ¹⁵N ammonium sulfate can prevent the introduction of confounding variables, thereby enhancing the integrity and reliability of the experimental data. Ultimately, a thoughtful consideration of these factors will lead to more robust and publishable results.

References

- Vertex AI Search. (n.d.). Ammonium Sulfate vs Ammonium Chloride: Fertilizer Comparison Guide.

- Blog. (2025, September 12). What is the difference between NH4Cl and other ammonium salts?.

- Everagro Fertilizer Manufacturer. (2025, September 14). Ammonium Chloride vs. Ammonium Sulfate: How to Choose?.

- Unknown. (n.d.). Expression Protocol in M9 Minimal Media via T7 Promoter.

- Unknown. (n.d.). 15N labeling in E. coli.

- Powers Group, University of Nebraska–Lincoln. (2022, July 21). M9 Minimal Media.

- AAT Bioquest. (2026, February 27). M9 Minimal Salts Preparation and Recipe.

- Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.

- Unknown. (n.d.). The Chemistry and Properties of Ammonia Salts: A Closer Look.

- Markovich, D. (2001, January 10). Physiological Roles and Regulation of Mammalian Sulfate Transporters. Physiological Reviews.

- Unknown. (n.d.). M9 Minimal Medium.

- Claahsen-van der Grinten, H. L., et al. (2024, December 4). Sulfate: a neglected (but potentially highly relevant) anion. Essays in Biochemistry.

- Isotope Science / Alfa Chemistry. (2024, November 13). 15N Labeled Compounds.

- Jin, Y. L., et al. (n.d.). The chloride ion been responsible for filament formation and inhibitory effect on cell division in Zymomonas mobilis 232B growth. International Scholars Journals.

- Marunaka, Y. (n.d.). Physiological roles of chloride ions in bodily and cellular functions. NIH.

- Mombourquette, M. (2017, August 31). Is ammonium sulfate soluble in water?. Quora.

- BOC Sciences. (2024, June 6). Nitrogen 15 - Stable Isotope.

- Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Labeling in Mammals with 15N Spirulina.

- Lewis Kay's Lab, University of Toronto. (n.d.). New developments in isotope labeling strategies for protein solution NMR spectroscopy.

- ACS Publications. (2024, August 30). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry.

- Khan, M. A. (2022, February 13). Which salt is better, Ammonium Sulfate or Ammonium Chloride, for prepation of standard solution of ammonia?. ResearchGate.

- Leustek, T., & Saito, K. (2002, April 4). Sulfate Metabolism. PMC - NIH.

- Deperalta, G., et al. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC.

- Jentsch, T. J., et al. (n.d.). Chloride ions in health and disease. PMC - NIH.

- McCaughey, C. S., et al. (2023, May 10). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. PMC.

- Strock, C. R., et al. (2020, March 12). Recent Advances in Metabolic Pathways of Sulfate Reduction in Intestinal Bacteria. MDPI.

- Shcheynikov, N., et al. (n.d.). Intracellular Cl− as a signaling ion that potently regulates Na+/HCO3− transporters. PNAS.

- Dawson, P. A. (n.d.). Role of sulphate in development. Reproduction - Bioscientifica.

- Wikipedia. (n.d.). Ammonium sulfate.

- BenchChem. (n.d.). A Guide to 15N Isotope Analysis: From Natural Abundance to Enriched Compound Applications.

- ResearchGate. (2024, April 30). (PDF) Chloride ions in health and disease.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. What is the difference between NH4Cl and other ammonium salts? - Blog [acefertilizer.com]

- 7. terafon.com [terafon.com]

- 8. everagro.com [everagro.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Sulfate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rep.bioscientifica.com [rep.bioscientifica.com]

- 14. Physiological roles of chloride ions in bodily and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chloride ions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 19. Expression Protocol in M9 Minimal Media via T7 Promoter [structbio.vanderbilt.edu]

- 20. M9 Minimal Media - Powers Wiki [bionmr.unl.edu]

- 21. M9 Minimal Salts Preparation and Recipe | AAT Bioquest [aatbio.com]

- 22. antibodies.cancer.gov [antibodies.cancer.gov]

- 23. static.igem.wiki [static.igem.wiki]

- 24. ckisotopes.com [ckisotopes.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 27. Ammonium sulfate - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Cost-Effective Nitrogen-15 Metabolic Labeling

Introduction: The Central Role of Nitrogen-15 in Modern Metabolic Research

Metabolic labeling with stable isotopes is a cornerstone of quantitative proteomics and metabolomics, providing an unparalleled window into the dynamic processes of living systems.[1][2][3] By introducing atoms with a heavier, non-radioactive isotope into biomolecules, researchers can accurately track their synthesis, degradation, and flux through complex metabolic networks.[4][5] Among the stable isotopes, Nitrogen-15 (¹⁵N) holds a unique and powerful position. As a fundamental constituent of amino acids and nucleic acids, ¹⁵N labeling enables the comprehensive and unbiased analysis of the entire proteome and metabolome.[6][7]

Unlike methods that label specific amino acids, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), global ¹⁵N labeling ensures that virtually every protein is labeled, offering a complete snapshot of the proteome.[8][9] This approach is invaluable for generating internal standards for quantitative mass spectrometry, allowing for the precise comparison of protein abundance between different states, such as healthy versus diseased tissue.[10][11] The ability to mix labeled and unlabeled samples at the earliest possible stage minimizes experimental variation, a critical factor for robust and reproducible quantification.[9][12]

However, the widespread adoption of ¹⁵N metabolic labeling has often been constrained by the significant cost of isotopically enriched materials.[11][13] This guide provides a deep dive into cost-effective strategies for ¹⁵N labeling, moving beyond prohibitively expensive labeled amino acids to explore more economical and scalable alternatives. We will examine the scientific principles and practical applications of various ¹⁵N sources, empowering researchers, scientists, and drug development professionals to design and execute powerful quantitative experiments with budgetary efficiency.

Part 1: Strategic Selection of a ¹⁵N Source: A Cost-Benefit Analysis

The choice of a ¹⁵N source is the most critical determinant of both the cost and the experimental design of a metabolic labeling study. The ideal source should provide high levels of isotopic enrichment efficiently while remaining economically viable.[14] Here, we dissect the most common and emerging ¹⁵N sources, from simple inorganic salts to complex biological mixtures.

The Foundation: ¹⁵N-Labeled Ammonium Salts

The most direct and often most affordable method for introducing ¹⁵N into a biological system is through a simple inorganic nitrogen source, typically ¹⁵N-labeled Ammonium Chloride (¹⁵NH₄Cl) or Ammonium Sulfate ((¹⁵NH₄)₂SO₄).[1][6] These salts serve as the primary nitrogen building block for a wide range of organisms.

-

Mechanism of Action: In culture media, microorganisms like E. coli and yeast, as well as plants, readily take up the ¹⁵NH₄⁺ ion and incorporate it into the synthesis of amino acids and other nitrogenous compounds.[1][15] This results in the uniform labeling of the entire proteome.

-

Expertise & Experience: The primary advantage of ammonium salts is their low cost relative to other sources and the high (>98%) isotopic enrichment that can be achieved.[16][17][18] However, their use is limited to organisms that can synthesize all their amino acids de novo from an inorganic nitrogen source. This makes them ideal for bacteria, yeast, and plant models but unsuitable for most mammalian cell lines, which are auxotrophic for several essential amino acids.[19]

The Next Step Up: ¹⁵N-Labeled Algae and Bacteria

For labeling organisms that require a complete protein source, such as insects and rodents, a highly effective and increasingly popular strategy is the use of ¹⁵N-labeled whole organisms as a food source.[9][20]

-

Mechanism of Action: Microalgae, particularly Spirulina, or bacteria are first grown in a medium containing an inexpensive ¹⁵N source like ¹⁵NH₄Cl, leading to a fully labeled biomass.[21] This ¹⁵N-enriched biomass is then lyophilized and incorporated into the diet of the target organism.[9][20]

-

Expertise & Experience: This "feed-through" labeling approach is significantly more cost-effective than synthesizing a complete diet with individual ¹⁵N-labeled amino acids. It has been successfully used to achieve high levels of enrichment (>95%) in complex organisms like rats and mice for in-vivo quantitative proteomics, a technique often referred to as Stable Isotope Labeling in Mammals (SILAM).[9] A key consideration is the protein turnover rate in different tissues; tissues with slow turnover, like the brain, may require longer labeling periods or even generational labeling (feeding the diet across two generations) to achieve sufficient enrichment.[20] While commercially available, producing ¹⁵N-labeled algae or bacteria in-house can further reduce costs for large-scale studies.[21]

The Specialty Case: ¹⁵N-Labeled Amino Acids

While this guide focuses on cost-effective alternatives, ¹⁵N-labeled amino acids remain a critical tool for specific applications, particularly in mammalian cell culture (SILAC).[2][22]

-

Mechanism of Action: In SILAC, standard ("light") amino acids in the culture medium are replaced with "heavy" counterparts, typically ¹³C or ¹⁵N-labeled lysine and arginine.[22][] Because trypsin cleaves proteins at these specific residues, nearly all resulting peptides will contain a label, allowing for direct quantification.

-

Expertise & Experience: The primary drawback is cost. A full complement of labeled amino acids for mammalian cell culture is expensive.[24] However, for experiments where only one or a few amino acids are of interest for tracing specific pathways, or for structural biology studies using NMR, targeted labeling with specific ¹⁵N amino acids is indispensable.[7][] When using this method, it is crucial to be aware of metabolic conversions, such as the conversion of arginine to proline, which can complicate data analysis if not properly controlled for.[25]

Data Presentation: Comparative Analysis of ¹⁵N Sources

| ¹⁵N Source | Typical Organisms | Relative Cost | Advantages | Limitations | Typical Enrichment |

| ¹⁵N Ammonium Salts | Bacteria, Yeast, Algae, Plants | Low | Very cost-effective; High isotopic purity available.[17][18] | Limited to organisms that can synthesize all amino acids.[19] | >98%[16] |

| ¹⁵N-Labeled Algae/Bacteria | Insects, Rodents (Rats, Mice) | Medium | Excellent for whole-animal labeling (SILAM); More economical than labeled amino acid diets.[9][26] | Labeling can be slow in tissues with low protein turnover; requires specialized diet preparation.[20] | 94-98%[9][20] |

| ¹⁵N-Labeled Yeast Extract | Cell Culture, Microorganisms | Medium-High | Provides a complex mixture of labeled nutrients; can be more effective than minimal media. | Costlier than ammonium salts; composition can be variable. | >95% |

| ¹⁵N-Labeled Amino Acids | Mammalian Cell Culture (SILAC) | High | Precise labeling for quantitative proteomics; essential for auxotrophs.[22] | Very expensive for global labeling; potential for metabolic conversion issues.[25] | >99%[22] |

Visualization: Decision Workflow for ¹⁵N Source Selection

Below is a logical workflow to guide the selection of the most appropriate and cost-effective ¹⁵N source for your experimental needs.

Caption: Decision tree for selecting a cost-effective ¹⁵N source.

Part 2: Field-Proven Protocols for Cost-Effective Labeling

Trustworthy and reproducible science is built on meticulously validated protocols. The following sections provide step-by-step methodologies for key cost-effective ¹⁵N labeling workflows. These protocols are designed as self-validating systems, with checkpoints to ensure high-level isotopic incorporation.

Protocol: Uniform ¹⁵N Labeling in E. coli

This protocol describes a cost-effective method for labeling proteins expressed in E. coli, where cells are initially grown in inexpensive unlabeled media before being switched to a minimal medium containing the ¹⁵N source for protein expression.[27]

Materials:

-

LB Broth (unlabeled)

-

M9 Minimal Media components

-

¹⁵N Ammonium Chloride (¹⁵NH₄Cl, >98% enrichment)[17]

-

Glucose (or other carbon source)

-

IPTG (for induction)

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest

Methodology:

-

Initial Growth Phase (Unlabeled): Inoculate a 50 mL starter culture of LB broth with a single colony of your E. coli strain. Grow overnight at 37°C with shaking.

-

Scale-Up: Use the starter culture to inoculate 1 L of LB broth in a 2.8 L baffled flask. Grow at 37°C with vigorous shaking until the culture reaches an OD₆₀₀ of ~0.8-1.0. This step builds up a large cell mass without using expensive labeled media.[27]

-

Media Switch: Harvest the cells by centrifugation at 5,000 x g for 15 minutes. Discard the supernatant.

-

Washing Step: Resuspend the cell pellet in 200 mL of M9 salts solution (without a nitrogen or carbon source) to wash away any residual unlabeled media. Centrifuge again and discard the supernatant. This step is critical to prevent dilution of the ¹⁵N label.

-

Labeling Phase: Resuspend the washed cell pellet in 500 mL of M9 minimal medium prepared with 1 g/L ¹⁵NH₄Cl as the sole nitrogen source and 4 g/L glucose as the carbon source.

-

Induction: Allow the culture to acclimate for 1 hour at the desired induction temperature (e.g., 18-30°C). Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Expression & Harvest: Continue to grow the culture for the optimal expression time (typically 4-16 hours, depending on the protein). Harvest the fully labeled cells by centrifugation and store the pellet at -80°C for downstream protein purification.

-

Validation (Optional but Recommended): To confirm labeling efficiency, a small aliquot of cells can be lysed, and the total protein content analyzed by mass spectrometry to check for the mass shift corresponding to ¹⁵N incorporation.[8]

Protocol: Generating a ¹⁵N-Labeled Algal Diet for SILAM

This protocol outlines the production of ¹⁵N-enriched Spirulina, a common and effective protein source for labeling rodents.[9][20]

Materials:

-

Spirulina starter culture

-

Zarrouk's medium components

-

¹⁵N Sodium Nitrate (Na¹⁵NO₃, >98% enrichment) or ¹⁵N Ammonium Chloride

-

Photobioreactor or large culture flasks

-

Light source and aeration system

-

Lyophilizer (freeze-dryer)

-

Protein-free rodent diet powder

Methodology:

-

Prepare ¹⁵N Medium: Prepare Zarrouk's medium, but substitute the standard sodium nitrate with Na¹⁵NO₃ as the sole nitrogen source.[21]

-

Inoculation and Growth: Inoculate the ¹⁵N medium with the Spirulina starter culture in a photobioreactor. Grow with continuous light and aeration. The system can be run in a semi-continuous mode to increase yield.[21]

-

Monitoring Growth: Monitor the culture density. Harvest a portion of the culture when it reaches a high density, and replenish with fresh ¹⁵N medium.

-

Harvesting: Harvest the algal cells by centrifugation or filtration.

-

Washing: Wash the algal biomass thoroughly with deionized water to remove any residual salts from the medium.

-

Lyophilization: Freeze the washed biomass and lyophilize it to produce a dry, stable powder of ¹⁵N-labeled Spirulina.

-

Diet Preparation: Mix the lyophilized ¹⁵N Spirulina powder with a protein-free rodent diet powder. A common ratio is 1 part Spirulina to 2 or 3 parts diet powder by weight.[9][20] The mixture can be pelletized or provided as a powder.

-

Feeding: Provide the prepared diet and ¹⁵N-labeled drinking water (if desired) to the animals as the sole food source for the duration of the labeling period (e.g., 6-10 weeks or across generations for tissues with slow turnover).[9][20]

Visualization: General Workflow for a ¹⁵N Metabolic Labeling Experiment

This diagram illustrates the universal steps involved in a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Caption: Standard workflow for ¹⁵N quantitative proteomics.

Conclusion: Enabling Robust Science Through Economic Strategy

The power of ¹⁵N metabolic labeling to unravel complex biological systems is undeniable. By moving beyond a reliance on expensive, pre-labeled amino acids and embracing cost-effective strategies—such as using ammonium salts for microbial and plant systems or ¹⁵N-enriched biomass for whole-animal studies—this powerful technique becomes accessible to a broader range of research endeavors. The key to success lies in a deep understanding of the organism's metabolic capabilities and a strategic choice of the nitrogen source. By carefully planning the labeling strategy and following validated protocols, researchers can achieve the high-quality, quantitative data necessary for groundbreaking discoveries without compromising their budgets.

References

-

Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

-

Krijgsveld, J., et al. (2009). Quantitative Proteomics by Metabolic Labeling of Model Organisms. Molecular & Cellular Proteomics. Retrieved March 7, 2024, from [Link]

-

Hegeman, A. D., & Shachar-Hill, Y. (2010). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology. Retrieved March 7, 2024, from [Link]

-

Nakabayashi, R., et al. (2021). Metabolite Annotation through Stable Isotope Labeling. Trends in Plant Science. Retrieved March 7, 2024, from [Link]

-

McClatchy, D. B., et al. (2009). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of Proteome Research. Retrieved March 7, 2024, from [Link]

-

Guo, T., & Li, L. (2018). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Retrieved March 7, 2024, from [Link]

-

Pratt, J. M., et al. (2006). Metabolic Labeling of Proteins for Proteomics. Cell Biology. Retrieved March 7, 2024, from [Link]

-

Li, Z., et al. (2023). Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum. Analytical Chemistry. Retrieved March 7, 2024, from [Link]

-

Essential Protein Labeling Techniques to Know for Proteomics. (n.d.). Fiveable. Retrieved March 7, 2024, from [Link]

-

Creek, D. J., & Barrett, M. P. (2013). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Biological Chemistry. Retrieved March 7, 2024, from [Link]

-

Bueschl, C., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics. Retrieved March 7, 2024, from [Link]

-

Chen, X., et al. (2011). Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. Journal of Proteome Research. Retrieved March 7, 2024, from [Link]

-

Young, J. D., et al. (2015). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. Photosynthesis Research. Retrieved March 7, 2024, from [Link]

-

Gimalova, A., et al. (2024). Changes in Metabolism and Lipid Composition with Nitrogen Starvation and Recovery in a New Productive Strain of Neochlorella semenenkoi Using N15-Isotopic Labeling and HRMS. Metabolites. Retrieved March 7, 2024, from [Link]

-

Krüger, O., et al. (2012). Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies. PLOS ONE. Retrieved March 7, 2024, from [Link]

-

Oshiki, M., et al. (2022). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology. Retrieved March 7, 2024, from [Link]

-

Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2023). LinkedIn. Retrieved March 7, 2024, from [Link]

-

He, P., et al. (2005). Cost-effective production of 13C, 15N stable isotope-labelled biomass from phototrophic microalgae for various biotechnological applications. Biotechnology and Applied Biochemistry. Retrieved March 7, 2024, from [Link]

-

Ammonium-15N chloride, 98 atom. (n.d.). SLS. Retrieved March 7, 2024, from [Link]

-

Guan, X., et al. (2011). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Proteomics & Bioinformatics. Retrieved March 7, 2024, from [Link]

-

Van Hoof, D., et al. (2007). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics. Retrieved March 7, 2024, from [Link]

-

Cai, M., et al. (1998). An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. Journal of Biomolecular NMR. Retrieved March 7, 2024, from [Link]

-

SILAC and Alternatives in Studying Cellular Proteomes of Plants. (n.d.). JOVE. Retrieved March 7, 2024, from [Link]

-

Lento, C., et al. (2022). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved March 7, 2024, from [Link]

-

The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. (2023). LinkedIn. Retrieved March 7, 2024, from [Link]

-

Kain, L., et al. (2015). Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. Journal of Biomolecular NMR. Retrieved March 7, 2024, from [Link]

-

Stable Isotope Protein Expression in E. coli & Yeast. (2023). Silantes. Retrieved March 7, 2024, from [Link]

Sources

- 1. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 6. liverpool.ac.uk [liverpool.ac.uk]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 9. ckisotopes.com [ckisotopes.com]

- 10. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 15. Stable Isotope Protein Expression in E. coli & Yeast | Silantes [silantes.com]

- 16. researchgate.net [researchgate.net]

- 17. 氯化铵-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 18. isotope.com [isotope.com]

- 19. SILAC and Alternatives in Studying Cellular Proteomes of Plants | Springer Nature Experiments [experiments.springernature.com]

- 20. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cost-effective production of 13C, 15N stable isotope-labelled biomass from phototrophic microalgae for various biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies | PLOS One [journals.plos.org]

- 27. An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ammonium Sulfate-15N2 in Nitrogen Cycle Research

Topic: Role of Ammonium Sulfate-15N2 in Nitrogen Cycle Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium Sulfate-15N2 ([(15NH4)2SO4]) is a high-precision stable isotope tracer fundamental to quantifying nitrogen (N) transformation rates in terrestrial and aquatic ecosystems. Unlike net N measurements—which only reveal the balance between production and consumption—15N-labeled ammonium sulfate enables the simultaneous determination of gross N mineralization , gross nitrification , and microbial immobilization rates.

This guide details the mechanistic principles, experimental protocols, and mathematical frameworks for utilizing Ammonium Sulfate-15N2. It is designed for researchers seeking to move beyond static pool measurements to dynamic flux modeling.

The Tracer: Why Ammonium Sulfate-15N2?

While Urea-15N and Ammonium Nitrate-15N are common, Ammonium Sulfate-15N2 offers distinct advantages for specific mechanistic studies:

| Feature | Advantage in Research |

| Non-Volatile Anion | Unlike urea, the sulfate counter-ion does not induce immediate pH spikes that promote ammonia volatilization, ensuring the 15N label remains in the soil pool. |

| High Solubility | Dissolves rapidly (767 g/L @ 25°C), ensuring immediate homogeneity with the soil water phase—critical for pool dilution assumptions. |

| Dual Nutrient Source | Allows for the study of N cycling in sulfur-deficient systems without introducing confounding nutrient limitations. |

| Stoichiometry | Provides two moles of 15N per mole of salt, offering efficient enrichment of the ammonium pool. |

Mechanistic Principle: Isotope Pool Dilution

The core application of Ammonium Sulfate-15N2 is the 15N Isotope Pool Dilution technique.[1][2] This method separates gross production rates from gross consumption rates, which is impossible with non-labeled techniques.

The Logic of Dilution

-

Injection: You introduce a known amount of 15N-enriched ammonium into the soil.

-

Dilution (Influx): Soil microbes mineralize organic matter, releasing unlabeled (14N) ammonium into the pool. This dilutes the 15N enrichment.

-

Rate of dilution = Gross Mineralization Rate.

-

-

Disappearance (Efflux): Microbes and plants consume ammonium (immobilization/uptake) or nitrifiers convert it to nitrate. This reduces the total size of the ammonium pool but does not change the isotopic ratio (assuming negligible fractionation).

-

Rate of pool decrease = Gross Consumption Rate.

-

Diagram: The Nitrogen Cycle & Tracer Pathways

Caption: Pathways affecting the 15N-Ammonium pool. Mineralization dilutes the label; Immobilization/Nitrification removes it.

Experimental Protocol: Determining Gross Rates

Objective: Measure gross N mineralization and nitrification rates in soil.

Phase 1: Preparation & Application

-

Reagents: Ammonium Sulfate-15N2 (>98 atom% 15N for high precision, or 10 atom% for field scale).

-

Target Enrichment: Aim for a final soil inorganic N pool enrichment of 1.0 to 5.0 atom% excess .

-

Soil Moisture: Adjust soil to 50-60% Water Filled Pore Space (WFPS) to optimize microbial activity without inducing anaerobiosis.

Phase 2: The Workflow

| Step | Action | Critical Technical Note |

| 1. Labeling | Apply 15N-solution evenly to soil (spray or multiple injection points). | Uneven distribution is the #1 source of error. Use a spinal needle for intact cores. |

| 2. T0 Extraction | Immediately (within 15-30 min) extract a subset of samples with 2M KCl. | This establishes the "Initial" pool size and enrichment. |

| 3. Incubation | Incubate remaining samples for 24 to 48 hours . | Keep time short to prevent "Remineralization" (microbes releasing assimilated 15N back into the pool). |

| 4. T1 Extraction | Extract the incubated samples with 2M KCl. | Shake for 1 hour; filter through quantitative ashless paper (e.g., Whatman 42). |

| 5. Diffusion | Diffuse NH4+ from KCl extracts onto acidified filter disks using MgO. | This concentrates the N for Mass Spectrometry. |

| 6. Analysis | Analyze disks via Isotope Ratio Mass Spectrometry (IRMS). | Requires coupling to an Elemental Analyzer (EA-IRMS). |

Diagram: Experimental Workflow

Caption: Step-by-step workflow from tracer addition to IRMS analysis for pool dilution assays.

Data Analysis: The Kirkham & Bartholomew Equations

To calculate rates, you must use the equations derived by Kirkham and Bartholomew (1954). These equations assume zero-order kinetics for production and first-order kinetics for consumption.

Variables Defined

- : Gross Mineralization Rate (mg N kg⁻¹ d⁻¹)

- : Gross Consumption Rate (mg N kg⁻¹ d⁻¹)

-

: Total NH4+-N pool at time

-

: Total NH4+-N pool at time

-

: 15N atom% excess at time

-

: 15N atom% excess at time

- : Incubation time (days)

Equation 1: Gross Mineralization ( )

This measures the influx of unlabeled N from organic matter.

(Note: IfEquation 2: Gross Consumption ( )

This measures the total removal of ammonium (Immobilization + Nitrification).

Simplified:Advanced Applications

Nitrogen Use Efficiency (NUE) in Drug Development/Agriculture

While primarily agricultural, NUE principles apply to pharmaceutical production of plant-based biologics.

-

Method: Apply Ammonium Sulfate-15N2 to the growth medium.

-

Measurement: Harvest plant tissue and analyze for total 15N recovery.

-

Calculation: %Ndff (Nitrogen derived from fertilizer) = (Atom% excess plant / Atom% excess fertilizer) × 100.

-

Outcome: Determines exactly how much of the applied N was taken up vs. lost to leaching.

Source Partitioning of N2O Emissions

N2O is a potent greenhouse gas.[3] By using Ammonium Sulfate-15N2, researchers can distinguish if N2O is produced via nitrification (oxidation of NH4+) or denitrification (reduction of NO3-).

-

Protocol: Apply 15N-NH4+. If the emitted N2O is highly enriched in 15N, the source is nitrification (or nitrifier-denitrification). If 15N-NO3- is applied and N2O is enriched, the source is denitrification.

Troubleshooting & Quality Control

| Issue | Cause | Solution |

| Negative Rates | Heterogeneity in soil samples. | Increase replicates (n=5 minimum) or homogenize soil (sieving) prior to labeling. |

| Remineralization | Incubation too long.[4] | Keep incubation < 24 hours. Microbes recycle N quickly. |

| Low Recovery | Volatilization or Clay Fixation. | Use Ammonium Sulfate (non-volatile) and check for clay-fixed NH4+ using strong acid digestion if necessary. |

| Cross-Contamination | Aerosolized tracer. | Designate separate "Hot" (labeled) and "Cold" (natural abundance) laboratory zones. |

References

-

Kirkham, D., & Bartholomew, W. V. (1954). Equations for following nutrient transformations in soil, utilizing tracer data. Soil Science Society of America Journal.

-

Davidson, E. A., et al. (1991). Gross nitrogen mineralization, immobilization, and nitrification in the mineral soil of a clear-cut model ecosystem. Ecology.

-

Barraclough, D. (1991). The use of mean pool abundances to interpret 15N tracer experiments. Plant and Soil.

-

Murphy, D. V., et al. (2003). Stocktake of the 15N isotope pool dilution technique. Soil Biology and Biochemistry.

-

Sigma-Aldrich. Ammonium-15N2 Sulfate Product Information & Safety Data Sheet.

Sources

- 1. jircas.go.jp [jircas.go.jp]

- 2. Applying the 15N labelling technique to material derived from a landfill simulation experiment to understand nitrogen cycle processes under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using isotope pool dilution to understand how organic carbon additions affect N2O consumption in diverse soils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. advansix.com [advansix.com]

High-Efficiency Stable Isotope Labeling with Ammonium Sulfate-15N2

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Proteomics Researchers, Drug Development Scientists

Executive Summary

Stable isotope labeling is the cornerstone of structural biology (NMR) and quantitative proteomics (SILAC/Metabolic Labeling). While Ammonium Chloride (

This guide provides a rigorous, field-proven methodology for achieving >98% isotopic incorporation using Ammonium Sulfate-15N2 in E. coli expression systems. It synthesizes mechanistic insights with a stoichiometric protocol designed to maximize biomass yield while minimizing isotopic dilution.

Mechanistic Basis of Incorporation

To optimize labeling efficiency, one must understand the biological "funnel" through which inorganic ammonium enters the proteome. In E. coli grown on minimal media (ammonia-limited), nitrogen assimilation does not occur via passive diffusion but through a tightly regulated enzymatic cycle.

The GS-GOGAT Pathway

At the low-to-moderate ammonium concentrations found in Minimal Media (M9), the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) pathway is the primary route of assimilation.

-

Entry: Ammonium (

NH -

Fixation: Glutamine Synthetase (GlnA) catalyzes the condensation of

NH -

Transfer: Glutamate Synthase (GltB/D) transfers the amide nitrogen from Glutamine to

-Ketoglutarate, producing two molecules of Glutamate . -

Distribution: These

N-labeled Glutamate and Glutamine molecules serve as the nitrogen donors for all other amino acids and nucleotides.

Implication for Protocol: Because this pathway is ATP-dependent, maintaining sufficient carbon source (glucose) and aeration is critical. Oxygen limitation stalls the TCA cycle, depleting

Figure 1: The GS-GOGAT nitrogen assimilation pathway in E. coli. Ammonium is fixed into Glutamine and Glutamate, the central donors for cellular nitrogen.

Protocol: High-Efficiency Labeling in Minimal Media

Standard protocols often cite Ammonium Chloride. When substituting with Ammonium Sulfate, stoichiometry is key . Ammonium sulfate contains two nitrogen atoms per molecule.

Stoichiometric Conversion:

-

Standard

NH -

Equivalent

usage: 1.23 g/L (

Reagents & Media Composition (Per Liter)

This "M9-Sulfate" formulation is optimized for high-density growth and maximum isotope recovery.

| Component | Concentration | Mass/Volume | Function |

| Nitrogen Source | 18.7 mM N | 1.25 g | Sole source of |

| Na | 47.7 mM | 6.78 g | Buffer / Phosphorus source. |

| KH | 22.0 mM | 3.0 g | Buffer / Potassium source. |

| NaCl | 8.5 mM | 0.5 g | Osmotic balance. |

| MgSO | 2.0 mM | 2 mL (1M Stock) | Essential cofactor (added post-autoclave). |

| CaCl | 0.1 mM | 100 µL (1M Stock) | Prevents cell lysis (added post-autoclave). |

| Glucose ( | 0.4% (w/v) | 20 mL (20% Stock) | Carbon source (limit to avoid overflow metabolism). |

| Thiamine (Vit B1) | 10 mg/L | 1 mL (10 mg/mL) | Essential for E. coli K-12 strains. |

Step-by-Step Workflow

Phase 1: Adaptation (Critical for Efficiency)

Direct inoculation from LB (rich media) to M9 causes a long lag phase and carries over unlabeled

-

Streak Plate: Streak glycerol stock onto an M9-Agar plate containing minimal nitrogen (can use unlabeled

for cost saving here, or labeled if strict purity is needed). Incubate at 37°C for 24-36 hours. -

Pre-Culture: Pick a single colony into 5 mL M9 media (with

N). Grow overnight at 37°C, 250 RPM. This adapts the metabolic machinery to the GS-GOGAT pathway.

Phase 2: Expansion & Induction

-

Inoculation: Dilute the 5 mL pre-culture into 1 L of fresh M9-Sulfate-15N2 media. Starting OD

should be low (~0.05). -

Growth: Incubate at 37°C / 250 RPM until OD

reaches 0.7 – 0.9 .-

Note: Minimal media growth is slower than LB. This may take 6–8 hours.

-

-

Induction: Cool culture to expression temperature (e.g., 18°C or 25°C) before adding IPTG.

-

Harvest: Centrifuge cells (6,000 x g, 15 min). The resulting pellet contains proteins labeled at >98% efficiency.

Figure 2: Optimized workflow for minimizing isotopic dilution and maximizing incorporation.

Quantification of Labeling Efficiency

Blindly assuming 100% labeling can lead to errors in NMR structural assignments or MS quantification. Verification is mandatory.

Method A: Mass Spectrometry (The "M-1" Test)

In a perfectly labeled peptide, the monoisotopic peak (M) shifts entirely to the heavy mass. Any remaining

Calculation Formula:

- : Intensity of the fully labeled monoisotopic peak.

-

: Intensity of the peak one Dalton lighter (representing one

Method B: NMR Spectroscopy

For protein NMR, efficiency is calculated by comparing the signal intensity of

-

Target: >98% incorporation is required to suppress the central

N-bound proton artifact in HSQC spectra.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Protein Yield | Acidification of media. | Ammonium uptake releases H |

| Incomplete Labeling (<95%) | LB Carryover. | Do not use rich media for the starter culture. Use the M9 adaptation step described in Phase 1. |

| Precipitation in Media | Mg/Ca reaction with Phosphate. | Autoclave phosphates/salts separately from MgSO |

| Slow Growth | Oxygen limitation. | M9 requires vigorous aeration. Use baffled flasks and ensure liquid volume is |

References

-

National Institutes of Health (NIH). Mechanism for nitrogen isotope fractionation during ammonium assimilation by Escherichia coli K12. PNAS 2013. [Link]

-

European Molecular Biology Laboratory (EMBL). Protein Expression and Purification Core Facility: 15N labeling of proteins in E. coli. [Link]

-

University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. [Link]

-

Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]

Sources

A Senior Application Scientist's Guide to Isotopic Labeling in Quantitative Proteomics: 15N Ammonium Sulfate vs. 15N Labeled Amino Acids for SILAC

Introduction: The Imperative of Quantitative Proteomics

In the landscape of modern biological research and drug development, the ability to quantify dynamic changes in the proteome is paramount. Understanding how cellular protein levels respond to stimuli, disease states, or therapeutic interventions provides a direct window into functional biology. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has emerged as a cornerstone technique in mass spectrometry (MS)-based quantitative proteomics due to its robustness and accuracy.[1][2][3] This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome, allowing for the direct comparison of protein abundance between different cell populations.[1][4]

The choice of the isotopic label source is a critical decision that dictates the experimental workflow, data analysis strategy, and the types of biological questions that can be addressed. This guide provides an in-depth technical comparison of two prominent metabolic labeling strategies: the use of a general nitrogen source, ¹⁵N ammonium sulfate, versus the targeted incorporation of specific ¹⁵N-labeled amino acids.

Pillar 1: The Foundational Choice—Global vs. Targeted Isotopic Labeling

The fundamental difference between using ¹⁵N ammonium sulfate and ¹⁵N-labeled amino acids lies in the breadth of isotopic incorporation. This choice has significant downstream implications for experimental design and data interpretation.

15N Ammonium Sulfate: A Global Labeling Approach

In this strategy, ¹⁵N-labeled ammonium sulfate (or another ¹⁵N salt) serves as the sole nitrogen source in the growth medium.[5] As cells synthesize amino acids de novo, the ¹⁵N isotope is incorporated into the nitrogen-containing side chains and backbones of all amino acids, and subsequently, into all proteins. This "global" labeling approach is particularly advantageous for organisms that are not auxotrophic for specific amino acids, such as plants, yeast, and certain microorganisms.[5][6][7]

Causality Behind the Choice: This method is often employed when working with organisms capable of synthesizing their own amino acids, making traditional SILAC with specific amino acids challenging due to dilution of the label.[6] It has also been adapted for labeling entire organisms, a technique known as Stable Isotope Labeling in Mammals (SILAM), where a ¹⁵N-labeled diet is provided.[8]

15N-Labeled Amino Acids: The Classic SILAC Approach

The more conventional SILAC methodology involves the use of specific "heavy" amino acids in an otherwise amino acid-deficient medium.[2][9][10] Typically, ¹³C and/or ¹⁵N-labeled lysine (Lys) and arginine (Arg) are used.[2][11]

Causality Behind the Choice: This choice is rooted in the specificity of the commonly used protease, trypsin, which cleaves proteins at the C-terminus of lysine and arginine residues.[9] This ensures that, with the exception of the C-terminal peptide, every resulting peptide will contain at least one labeled amino acid, making it quantifiable by mass spectrometry.[9] This targeted approach leads to a constant and predictable mass shift for every peptide containing the labeled amino acid, simplifying data analysis.[10]

Caption: Metabolic pathways for global vs. targeted labeling.

Pillar 2: Technical Deep Dive—A Comparative Analysis

The decision between these two labeling strategies should be based on a thorough understanding of their respective advantages and limitations.

| Feature | 15N Ammonium Sulfate (Global) | 15N Labeled Amino Acids (Targeted SILAC) |

| Applicability | Broad; essential for autotrophs (plants, yeast), and whole organisms (SILAM).[5][6][8] | Primarily for cultured cells auxotrophic for the selected amino acids.[2] |

| Mass Shift | Variable; depends on the number of nitrogen atoms in each peptide.[12][13] | Constant and predictable per labeled amino acid (e.g., +8 Da for ¹³C₆¹⁵N₂-Lys).[10] |

| Data Analysis | Complex; requires algorithms that can calculate and search for variable mass shifts.[12][13][14] | Straightforward; standard software can easily identify fixed mass shifts between peptide pairs.[15] |

| Labeling Efficiency | Can be challenging to reach >98%; incomplete labeling broadens isotopic clusters.[13][16][17] | Highly efficient, often achieving >99% incorporation with sufficient cell doublings.[3][18] |

| Cost | Generally lower cost for the isotopic source material. | Higher cost for isotopically pure amino acids. |

| Potential Issues | Incomplete labeling can complicate quantification; isotopic scrambling is possible.[16][17][19] | Arginine-to-proline conversion in some cell lines can complicate spectra.[9][20] |

| Multiplexing | Typically limited to two-plex experiments (¹⁴N vs. ¹⁵N). | Easily extendable to three-plex (light, medium, heavy) experiments.[11] |

Pillar 3: Field-Proven Insights & Experimental Protocols

As a senior application scientist, it is my experience that theoretical advantages must be weighed against practical realities. The following sections provide actionable protocols and insights to ensure self-validating and trustworthy results.

Experimental Workflow: A Visual Overview

The overall experimental workflow for both approaches shares common core steps, but the initial labeling phase is distinct.

Caption: Generalized workflow for metabolic labeling experiments.

Protocol 1: ¹⁵N Ammonium Sulfate Labeling of Arabidopsis Cell Culture

This protocol is adapted for plant cell cultures, a common application for global ¹⁵N labeling.[7]

-

Medium Preparation: Prepare Gamborg’s B5 medium using K¹⁵NO₃ and (¹⁵NH₄)₂SO₄ as the sole nitrogen sources. Ensure >98% isotopic purity of the ¹⁵N salts.

-

Cell Adaptation: Subculture Arabidopsis thaliana cells in the ¹⁵N-containing liquid medium. To ensure complete labeling, cells should be passaged at least 4-5 times, with a 7-day growth period for each passage.

-

Verification of Labeling Efficiency:

-

Harvest a small aliquot of the "heavy" labeled cells.

-

Perform protein extraction, followed by SDS-PAGE and in-gel trypsin digestion.

-

Analyze the resulting peptides by high-resolution LC-MS/MS.

-

Data analysis should confirm that the isotopic enrichment is >95%.[13][14] This is a critical self-validating step.

-

-

Experimental Procedure: Once complete labeling is confirmed, the "heavy" and "light" (grown in parallel with standard ¹⁴N salts) cultures can be subjected to experimental conditions.

-

Sample Mixing and Processing: After treatment, harvest cells and accurately quantify protein concentration. Mix equal amounts of protein from the "light" and "heavy" samples. This early-stage mixing is a key advantage, minimizing downstream quantitative errors.[16][21]

-

Downstream Analysis: Proceed with protein digestion, fractionation, and LC-MS/MS analysis.

Protocol 2: ¹⁵N-Labeled Amino Acid (SILAC) Labeling of Mammalian Cells

This protocol describes the classic SILAC approach for adherent mammalian cells.[4][9][10]

-

Medium Preparation: Prepare SILAC DMEM deficient in L-lysine and L-arginine. For the "heavy" medium, supplement with ¹³C₆¹⁵N₂-Lysine and ¹³C₆¹⁵N₄-Arginine. For the "light" medium, supplement with the corresponding standard amino acids. Add 10% dialyzed fetal bovine serum to both media to prevent interference from unlabeled amino acids present in standard serum.[9][22]

-

Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the heavy amino acids.[9][22] For slow-growing cell lines, this period may need to be extended.[22]

-

Verification of Labeling Efficiency:

-

Experimental Procedure: Apply the desired stimulus or treatment to one cell population while the other serves as a control.

-

Sample Mixing and Processing: Lyse the cells, quantify the protein content from both populations, and mix them in a 1:1 ratio.

-

Downstream Analysis: Proceed with standard proteomic sample preparation (reduction, alkylation, digestion) and LC-MS/MS analysis.

Trustworthiness: Self-Validation and Troubleshooting

A robust experimental design includes checkpoints to validate its own integrity.

-

Arginine-to-Proline Conversion: In SILAC experiments using heavy arginine, some cell lines can metabolically convert arginine to proline.[9][20] This results in heavy-labeled proline, which can complicate quantification.

-

Incomplete Labeling: This is a more significant concern with ¹⁵N ammonium sulfate. It leads to a broader isotopic envelope for peptides, which can reduce identification confidence and accuracy of quantification.[13][16][17]

Conclusion: Selecting the Right Tool for the Scientific Question

The choice between ¹⁵N ammonium sulfate and ¹⁵N-labeled amino acids is not a matter of one being universally superior. Instead, it is a strategic decision guided by the biological system and the experimental goals.

-

¹⁵N Ammonium Sulfate is the indispensable tool for quantitative proteomics in autotrophic organisms and for creating globally labeled standards from whole animals. Its primary challenge lies in the complexity of data analysis, which requires specialized software and careful validation of labeling efficiency.

-

¹⁵N-Labeled Amino Acids (SILAC) remains the gold standard for quantitative proteomics in cultured cells.[] Its simplicity, high labeling efficiency, and straightforward data analysis provide exceptional accuracy and reproducibility.[2][3]